Azatadine maleate

Overview

Description

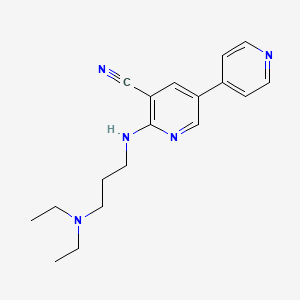

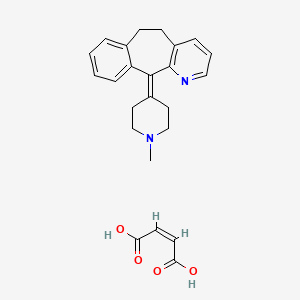

Azatadine maleate is an H1 receptor antagonist used to treat perennial and allergic rhinitis as well as eustachian tube congestion . It is a potent, long-acting antihistaminic with antiserotonin activity .

Synthesis Analysis

Azatadine maleate has been synthesized in two steps from (RS)-4-chloro-6,11-dimethyl-6,11-dihydro-5H-benzo [b]pyrimido [5,4-f]azepine and characterized by 1H and 13C NMR spectroscopy and by high-resolution mass spectrometry .Molecular Structure Analysis

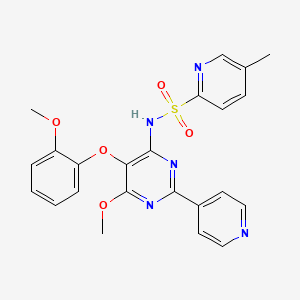

The molecular formula of Azatadine maleate is C28H30N2O8. It has an average mass of 522.546 Da and a mono-isotopic mass of 522.200195 Da .Chemical Reactions Analysis

Antihistamines such as azatadine appear to compete with histamine for histamine H1- receptor sites on effector cells .Physical And Chemical Properties Analysis

Azatadine maleate has a molar refractivity of 101.53 m3·mol-1. It has 2 hydrogen bond acceptors and 4 freely rotating bonds .Scientific Research Applications

Azatadine Maleate: Scientific Research Applications:

Antihistamine Properties

Azatadine maleate is known for its antihistamine effects, where it competes with histamine for H1-receptor sites on effector cells, reducing allergic reactions and tissue injury responses involving histamine release .

Anti-Serotonin Effects

As an antihistamine related to cyproheptadine, azatadine has anti-serotonin properties, which can be useful in research related to serotonin and its effects on the body .

Anticholinergic (Drying) Effects

The compound exhibits anticholinergic effects, which can be beneficial in studies investigating treatments for conditions that involve excessive bodily secretions .

Sedative Effects

Azatadine’s sedative properties may be explored in research focusing on sleep disorders and sedation methods .

Comparison with Other Drugs

Research may also involve comparing azatadine with other drugs in its class, such as chlorpromazine and trifluoperazine, especially since azatadine is not used clinically as an anti-psychotic .

Potential Antiallergy Applications

Studies may investigate azatadine’s potential as an antiallergy drug, particularly its nitrogen analog of cyproheptadine .

Mechanism of Action

Target of Action

Azatadine maleate primarily targets histamine H1-receptor sites on effector cells . These receptors play a crucial role in mediating the physiological effects of histamine, a compound involved in local immune responses and regulating physiological function in the gut.

Mode of Action

Azatadine maleate acts as an antagonist at histamine H1-receptor sites . It competes with histamine for these receptor sites, thereby reducing the intensity of allergic reactions and tissue injury responses that involve histamine release .

Biochemical Pathways

By blocking the H1-receptor sites, azatadine maleate antagonizes the vasodilator effect of endogenously released histamine, especially in small vessels . This action mitigates the effect of histamine, which results in increased capillary permeability and edema formation .

Pharmacokinetics

Azatadine maleate is readily absorbed from the gastrointestinal tract, with a peak absorption time of around 4 hours . It is partially metabolized in the liver, and about 50% of the drug is excreted in the urine within 5 days . The half-life of azatadine maleate is approximately 9-12 hours .

Result of Action

The antagonistic action of azatadine maleate on histamine H1-receptor sites reduces the physiological manifestations of histamine release in the nose following antigen-antibody interaction . This includes congestion related to vascular engorgement, mucosal edema, and profuse, watery secretion, as well as irritation and sneezing resulting from histamine action on afferent nerve terminals .

Safety and Hazards

properties

IUPAC Name |

(Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2.2C4H4O4/c1-22-13-10-16(11-14-22)19-18-7-3-2-5-15(18)8-9-17-6-4-12-21-20(17)19;2*5-3(6)1-2-4(7)8/h2-7,12H,8-11,13-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHXFFAHXTZRQM-SPIKMXEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC(=C2C3=C(C=CC=N3)CCC4=CC=CC=C24)CC1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3964-81-6 (Parent) | |

| Record name | Azatadine maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003978867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID301027735 | |

| Record name | Azatadine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azatadine maleate | |

CAS RN |

3978-86-7 | |

| Record name | Azatadine maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003978867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azatadine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,11-dihydro-11-(1-methylpiperidin-4-ylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine dimaleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZATADINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3Q391WTX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone](/img/structure/B1665854.png)